molecular formula C12H19NO3 B12947579 tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B12947579
M. Wt: 225.28 g/mol
InChI Key: VPPNEYDCDGNCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate: is a complex organic compound with a bicyclic structure It is part of the tropane alkaloid family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate typically involves the use of tropinone derivatives. One common method includes the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . The reaction conditions often involve the use of solvents like ethyl acetate and n-heptane, and purification is done through silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The focus would be on optimizing yield and purity through controlled reaction environments and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is often employed to reduce ketones or aldehydes to alcohols.

    Substitution: Commonly used to replace one functional group with another, often using reagents like halides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halides and bases like sodium hydroxide.

Major Products Formed: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, especially in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets. These targets often include enzymes or receptors in biological systems. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
  • rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane

Uniqueness: What sets tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate apart is its specific stereochemistry and the presence of the tert-butyl group.

Properties

IUPAC Name

tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h4-5,8-10,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPNEYDCDGNCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.